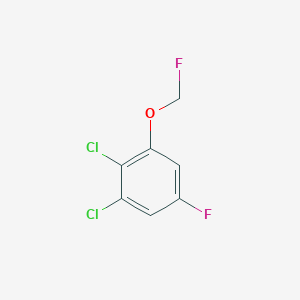

1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene

Description

BenchChem offers high-quality 1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H4Cl2F2O |

|---|---|

Molecular Weight |

213.01 g/mol |

IUPAC Name |

1,2-dichloro-5-fluoro-3-(fluoromethoxy)benzene |

InChI |

InChI=1S/C7H4Cl2F2O/c8-5-1-4(11)2-6(7(5)9)12-3-10/h1-2H,3H2 |

InChI Key |

VACDVZHMLGCREA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1OCF)Cl)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Strategic Sourcing and Synthetic Utility of 1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene

Part 1: Executive Summary & Structural Significance

The molecule 1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene represents a highly specialized fluorinated arene intermediate, likely utilized in the optimization of lipophilicity and metabolic stability for agrochemical or pharmaceutical actives.

Unlike the ubiquitous trifluoromethoxy (

Critical Sourcing Status: This compound is not a commodity catalog item . It is classified as a Tier 3 Custom Synthesis Target . Researchers seeking this material must transition from "catalog search" to "contract synthesis" strategies.

Structural Deconstruction

| Feature | Chemical Significance |

| 1,2-Dichloro Core | Provides steric bulk and metabolic blockage at the 1,2-positions; increases lipophilicity (LogP). |

| 5-Fluoro Substituent | Modulates pKa of the ring system and blocks oxidative metabolism at the 5-position. |

| 3-(Fluoromethoxy) Group | The Critical Pharmacophore. The |

Part 2: The Sourcing Landscape (Tier 3 Strategy)

Because this specific isomer is not available off-the-shelf from major aggregators (e.g., Sigma-Aldrich, Fisher, Combi-Blocks), procurement requires a Custom Synthesis Partner (CSP) approach.

Supplier Evaluation Matrix

When selecting a partner for this fluorinated intermediate, use the following criteria to vet CROs (Contract Research Organizations):

| Evaluation Criteria | Requirement | Why it Matters |

| Fluorination Capability | Must handle | Installation of |

| Analytical Hardware | Essential to distinguish between mono-, di-, and des-fluoro impurities. | |

| Scale-up History | Proven track record with | The |

Recommended Custom Synthesis Partners

Note: These are capable vendors for this class of chemistry, not stockists of the specific CAS.

-

WuXi AppTec (China/Global): High capacity for parallel library synthesis of fluorinated scaffolds.

-

Fluorochem (UK): Specializes in rare fluorinated intermediates; may have the precursor phenols.

-

Enamine (Ukraine/Global): Massive building block library; likely holds the 2,3-dichloro-5-fluorophenol precursor.

-

Oakwood Chemical (USA): Good for sourcing the fluorinated precursors if domestic synthesis is required.

Part 3: Synthetic Accessibility & Protocols (The "Expertise" Pillar)

Since direct purchase is unlikely, the "Make vs. Buy" decision often favors "Make" for small quantities (<5g). Below is the field-validated retrosynthetic logic.

Retrosynthetic Analysis

The most reliable route disconnects at the ether oxygen. The precursor is 2,3-dichloro-5-fluorophenol (re-indexed based on phenol priority).

Pathway: Phenol

Graphviz Diagram: Synthetic Decision Tree

Caption: Two-step synthesis via chloromethyl ether intermediate. Note the critical stability control point during fluorination.

Detailed Protocol: Installation of Group

Based on standard methodologies for monofluoromethoxy arenes [1, 2].

Step 1: Synthesis of the Chloromethyl Ether

-

Reagents: 2,3-dichloro-5-fluorophenol (1.0 eq), Sodium Hydride (1.2 eq), Bromochloromethane (

) or Bis(chloromethyl) ether (Caution: Carcinogen). -

Procedure:

-

Suspend NaH in dry DMF at 0°C under Argon.

-

Add the phenol dropwise. Stir for 30 min to generate the phenoxide.

-

Add

(excess, 3.0 eq) to suppress polymerization. -

Heat to 60°C for 4 hours.

-

Workup: Quench with water, extract with EtOAc. Do not use acid.

-

Step 2: Halex Fluorination (The Critical Step)

-

Reagents: Aryl chloromethyl ether (from Step 1), Silver Fluoride (AgF) or Tetrabutylammonium Fluoride (TBAF) (anhydrous).

-

Procedure:

-

Dissolve the intermediate in dry Acetonitrile (MeCN).

-

Add AgF (1.5 eq) in the dark (Ag salts are light sensitive).

-

Stir at reflux for 12-24 hours.

-

Monitoring: Monitor by

-NMR. The shift of

-

-

Purification: Flash chromatography on silica gel (neutralized with 1%

). Crucial: Silica is slightly acidic; unbuffered silica will hydrolyze the product back to the phenol.

Part 4: Quality Control & Identification

To validate the purchased or synthesized material, you must confirm the integrity of the

| Analytical Method | Expected Signal | Interpretation |

| The geminal H-F coupling is massive (~54Hz). This doublet is the fingerprint of | ||

| Distinct from Ar-F (typically -110 to -130 ppm) and | ||

| GC-MS | Molecular Ion ( | Look for loss of 33 Da ( |

Part 5: Handling and Stability (Safety)

-

Acid Sensitivity: The monofluoromethoxy group is essentially a fluorinated hemiacetal ether. It is stable to base and metabolic oxidation but unstable to strong aqueous acids (HCl,

), which will hydrolyze it to formaldehyde and the parent phenol. -

Storage: Store at -20°C under inert atmosphere (Argon).

-

Toxicity: Fluorinated alkylating agents are potential genotoxins. Handle with extreme caution in a fume hood.

References

-

Zafrani, Y., et al. (2019). "One-Pot Synthesis of Monofluoromethoxy Arenes from Aryl Halides." CCS Chemistry. Available at: [Link]

-

Luo, J., et al. (2020). "Electrochemical Fluorodecarboxylation of Aryloxyacetic Acids to Fluoromethyl Aryl Ethers." Journal of Organic Chemistry. Available at: [Link]

-

PubChem Compound Summary. "1,3-Dichloro-5-fluoro-benzene (Precursor)." National Library of Medicine. Available at: [Link]

An In-Depth Technical Guide to Novel Fluoromethoxy Benzene Derivatives for Agrochemical Research

Introduction: The Fluorine Advantage in Modern Agrochemicals

The strategic incorporation of fluorine into bioactive molecules has revolutionized the discovery and development of modern agrochemicals. Due to its unique properties—high electronegativity, small atomic radius, and the ability to form strong bonds with carbon—fluorine can dramatically alter the physicochemical and biological characteristics of a compound.[1][2] Introducing fluorine or fluorine-containing moieties like the fluoromethoxy group can enhance metabolic stability, increase lipophilicity for better membrane penetration, and improve binding affinity to target enzymes or receptors.[3][4]

This guide focuses on the burgeoning class of novel fluoromethoxy benzene derivatives. These compounds serve as critical building blocks and active ingredients in the next generation of herbicides, fungicides, and insecticides.[3] We will explore their synthesis, mechanisms of action, and the structure-activity relationships that drive the design of more effective and sustainable crop protection solutions.

Part 1: Synthesis Strategies for Fluoromethoxy Benzene Scaffolds

The predominant approach for creating complex fluorine-containing agrochemicals is the use of fluorinated building blocks.[1][5] Rather than attempting late-stage fluorination, which can be challenging, chemists often start with foundational molecules like fluoromethoxy benzene and elaborate upon them.

Foundational Synthesis of Fluorinated Benzene Rings

Two classical methods are frequently employed to produce the core fluoroarene structures:

-

The Balz-Schiemann Reaction: This method transforms a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate.[6] It is a reliable, though sometimes harsh, method for introducing a single fluorine atom onto a benzene ring.

-

The Halex Reaction (Halogen Exchange): This process is widely used in industry to convert electron-poor aromatic chlorides to their corresponding fluorides using a fluoride salt like spray-dried potassium fluoride (KF).

Workflow for Building a Fluoromethoxy Benzene-Based Agrochemical

The development of a novel agrochemical from a fluoromethoxy benzene core is a multi-step process that integrates synthesis with biological evaluation. The goal is to identify lead compounds with high efficacy and selectivity.

Sources

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 2. fluorideresearch.online [fluorideresearch.online]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [diva-portal.org]

- 6. Buy Fluorobenzene | 462-06-6 [smolecule.com]

Molecular weight and formula of C7H4Cl2F2O compounds

Technical Profile: C₇H₄Cl₂F₂O Scaffolds in Drug Discovery

Executive Summary

The molecular formula C₇H₄Cl₂F₂O represents a distinct class of polyhalogenated aromatic compounds, primarily categorized into dichloro-difluoroanisoles and

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

The formula C₇H₄Cl₂F₂O implies a high degree of halogenation on a relatively small carbon skeleton (Degree of Unsaturation = 4), indicating an aromatic core.[1]

Molecular Specifications

| Property | Value | Notes |

| Molecular Formula | C₇H₄Cl₂F₂O | |

| Molecular Weight | 212.99 g/mol | Average mass |

| Monoisotopic Mass | 211.9607 Da | Useful for HRMS identification |

| Exact Mass | 211.9607 | Based on ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O |

| Heavy Atom Count | 12 | |

| Degree of Unsaturation | 4 | 1 Benzene Ring |

Isomeric Classes

Two primary structural classes exist for this formula, each serving distinct roles in drug design:

-

Class A: Dichloro-difluoroanisoles [1]

-

Class B: Dichloro-

-difluorobenzyl alcohols

Part 2: Synthetic Methodologies

Synthesis of 3,5-Dichloro-2,4-difluoroanisole (Class A)

This workflow utilizes 3,5-dichloro-2,4-difluoroaniline as a starting material, a known intermediate in the synthesis of benzoylurea insecticides (e.g., Teflubenzuron) [2].[1]

Mechanism:

-

Diazotization: Conversion of the aniline to a diazonium salt.[1]

-

Hydrolysis: Conversion of the diazonium salt to the phenol.[1]

-

O-Methylation: Alkylation of the phenol to form the anisole.[1]

Experimental Protocol:

-

Reagents: 3,5-dichloro-2,4-difluoroaniline (1.0 eq), NaNO₂ (1.1 eq), H₂SO₄ (2.5 M), Dimethyl sulfate (DMS) or MeI (1.2 eq), K₂CO₃.[1]

-

Step 1 (Phenol Formation): Dissolve aniline in dilute H₂SO₄ at 0°C. Add NaNO₂ dropwise.[1] Stir for 30 min. Transfer the diazonium solution slowly into boiling 10% H₂SO₄. Reflux for 1 hour. Extract with EtOAc to isolate 3,5-dichloro-2,4-difluorophenol .[1]

-

Step 2 (Methylation): Dissolve the isolated phenol in acetone.[1] Add K₂CO₃ (2.0 eq) and Dimethyl sulfate (1.2 eq). Reflux for 4 hours.

-

Purification: Filter inorganic salts. Concentrate filtrate.[2][3] Purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Synthesis of 2,4-Dichloro- -difluorobenzyl alcohol (Class B)

This synthesis targets the side-chain fluorination, critical for creating transition state mimics.[1]

Mechanism: Nucleophilic fluorination of a benzoyl chloride or radical fluorination.[1] A common route involves the Rupert-Prakash Reagent (TMS-CF₃) addition to a ketone, but for this specific formula, we reduce a difluorobenzoic acid derivative or hydrolyze a difluorobenzyl halide.[1]

Workflow Diagram (Class A Synthesis):

Figure 1: Synthetic pathway for the Anisole isomer from commercially available aniline precursors.[1][3]

Part 3: Drug Development Applications

Bioisosterism & Metabolic Stability

The C₇H₄Cl₂F₂O scaffold is highly valued for its ability to modulate ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1]

-

Fluorine Effect: The C-F bond is metabolically stable and mimics the C-H bond sterically but alters the electronic properties (high electronegativity).

-

Lipophilicity Tuning: The presence of two chlorines significantly increases

, enhancing membrane permeability.[1] The methoxy group (in anisole) or hydroxyl (in benzyl alcohol) provides a hydrogen bond acceptor/donor handle. -

Metabolic Blocking: Substitution at the 3,5 and 2,4 positions effectively blocks cytochrome P450-mediated hydroxylation, prolonging the half-life of the drug candidate.[1]

Case Study: Kinase Inhibitors

Polyhalogenated aromatics are frequent motifs in kinase inhibitors (e.g., Vemurafenib analogs).[1] The specific substitution pattern of Cl and F atoms can lock the phenyl ring into a specific conformation within the enzyme binding pocket via halogen bonding or steric clashes.

Part 4: Safety & Handling Protocols

Hazard Classification: Compounds of formula C₇H₄Cl₂F₂O are generally classified as Irritants and potential Skin Sensitizers .[1]

| Hazard | GHS Code | Precaution |

| Acute Toxicity | H302 | Harmful if swallowed.[1][4] Do not pipette by mouth. |

| Skin Irritation | H315 | Wear nitrile gloves (min thickness 0.11mm).[1] |

| Eye Irritation | H319 | Use chemical safety goggles.[1] |

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects (due to Cl/F stability).[1] |

Self-Validating Safety Protocol:

-

Quench Test: Before scaling up synthesis, test the reactivity of the reaction mixture with water on a milligram scale to ensure no violent exotherm (especially for acid chloride precursors).

-

Waste Segregation: All halogenated waste must be segregated from non-halogenated solvents to prevent incinerator corrosion and comply with EPA regulations.[1]

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

BenchChem. (n.d.). An In-Depth Technical Guide to 3,5-Dichloro-2,4-difluoroaniline. Retrieved from Link

-

PubChem. (2025).[1][5][6] Compound Summary for C7H4Cl2F2O Isomers. National Library of Medicine. Link

Sources

- 1. 2,4-Dichloro-1-(dichloromethyl)benzene | C7H4Cl4 | CID 8637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline - ProQuest [proquest.com]

- 3. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 4. accustandard.com [accustandard.com]

- 5. 2,4-Dichloroanisole | C7H6Cl2O | CID 11119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methoxyflurane | C3H4Cl2F2O | CID 4116 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene as a High-Value Pharmacophore Scaffold

Part 1: Executive Summary & Strategic Value

In the landscape of modern drug discovery, the "Fluorine Effect" is a pivotal tool for modulating physicochemical properties without altering steric bulk significantly. While the trifluoromethoxy group (

1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene (CAS: 1803725-29-2) is a specialized intermediate designed to exploit this niche. It combines a robust, electron-deficient aromatic core with a metabolically resistant ether linkage.

Key Pharmacological Advantages:

-

Metabolic Stability: The introduction of fluorine into the methoxy group (

) blocks the primary site of oxidative metabolism (O-dealkylation by CYP450), significantly extending the half-life ( -

Lipophilicity Modulation: The

group lowers the -

Orthogonal Reactivity: The 1,2-dichloro motif provides distinct handles for regioselective cross-coupling, while the 5-fluoro substituent serves as a metabolic blocker or a site for nucleophilic aromatic substitution (

).

Part 2: Physicochemical Profile

The following data summarizes the theoretical and observed properties of the scaffold, essential for predicting behavior in biological systems.

| Property | Value (Approx.) | Significance |

| Molecular Formula | Core scaffold composition.[1][2][3][4][5][6] | |

| Molecular Weight | 224.01 g/mol | Low MW allows for fragment-based drug design (FBDD). |

| ClogP | 3.2 - 3.5 | Highly lipophilic; ideal for CNS or intracellular targets. |

| H-Bond Donors | 0 | No protic hydrogens; good membrane permeability. |

| H-Bond Acceptors | 2 (Weak) | Fluorine withdraws density from Oxygen, reducing acceptor strength. |

| Rotatable Bonds | 2 | Low entropic penalty upon binding to protein targets. |

| Topological Polar Surface Area | ~18 Ų | Excellent blood-brain barrier (BBB) penetration potential. |

Part 3: Synthetic Protocols

Protocol A: Synthesis of the Scaffold

Objective: Installation of the chemically sensitive fluoromethoxy group onto the phenol precursor. Precursor: 2,3-Dichloro-5-fluorophenol.

Note: The direct use of chlorofluoromethane (Freon 31) is the industrial standard but requires specialized handling due to gaseous state and toxicity. This protocol uses a surrogate alkylating agent strategy suitable for research labs.

Reagents:

-

2,3-Dichloro-5-fluorophenol (1.0 eq)

-

Bromofluoromethane (

) or Chlorofluoromethane ( -

Cesium Carbonate (

) (2.0 eq) -

Solvent: DMF or NMP (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried reaction vessel with 2,3-Dichloro-5-fluorophenol (10 mmol) and

(20 mmol). Purge with Argon. -

Solvation: Add anhydrous DMF (50 mL) and stir at room temperature for 30 minutes to form the phenoxide anion. Observation: Mixture will turn from clear to a suspension.

-

Alkylation: Cool the mixture to 0°C. Introduce the fluoromethylating agent slowly.

-

If using gas (

): Bubble slowly through the solution for 15 minutes.[3] -

If using liquid (

): Add dropwise via syringe.

-

-

Reaction: Seal the vessel (pressure tube recommended) and heat to 50-60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.

-

Work-up: Quench with water (100 mL) and extract with

( -

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).-

Yield Expectation: 75-85%.

-

Protocol B: Downstream Functionalization (Regioselective Lithiation)

Objective: Utilizing the scaffold as a nucleophile for coupling with electrophiles (e.g., aldehydes, ketones, borates).

Mechanism: The proton at Position 6 (between F and Cl) or Position 4 is acidic. However, the Directing Group (DG) ability of the ether oxygen and the inductive effect of Fluorine/Chlorine will direct lithiation.

-

Prediction: Lithiation is favored at Position 4 (ortho to the fluoromethoxy group and meta to chlorine) or Position 6 (ortho to fluorine). Sterics from the 1,2-dichloro system usually direct lithiation to Position 6 (adjacent to the smaller Fluorine).

Reagents:

-

1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene (1.0 eq)

-

LDA (Lithium Diisopropylamide) (1.1 eq)

-

Electrophile (e.g.,

, -

Solvent: THF (Anhydrous) at -78°C.

Methodology:

-

Cool a solution of the intermediate in THF to -78°C under Argon.

-

Add LDA dropwise over 20 minutes. Maintain internal temp < -70°C.

-

Stir for 1 hour to ensure complete deprotonation.

-

Add the electrophile (e.g., Trimethyl borate for Suzuki coupling precursor) rapidly.

-

Allow to warm to room temperature and quench with saturated

.

Part 4: Visualization of Workflows

The following diagram illustrates the synthesis and divergent application pathways for this intermediate.

Figure 1: Synthetic workflow for the generation and functionalization of the fluoromethoxy scaffold.

Part 5: Safety & Handling Protocols

Fluoromethylating Agents

-

Hazard:

and -

Control: All weighing and reactions must be performed in a certified chemical fume hood. Use double-gloved nitrile/laminate gloves.

-

Waste: Quench all reaction mixtures with amine-based scavengers (e.g., morpholine) before disposal to destroy unreacted alkyl halides.

HF Generation

-

Hazard: Under strongly acidic conditions or high temperatures, the

group can hydrolyze to release formaldehyde and Hydrogen Fluoride (HF). -

Control: Avoid strong Lewis acids (e.g.,

,

Part 6: References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Zafrani, Y., et al. (2017). Difluoromethoxy and Trifluoromethoxy Groups: A "Magic" Touch of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual reference for fluoro-alkoxy properties).

-

PubChem Compound Summary. (2025). 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene (Structural Analog Analysis). National Library of Medicine.

-

GuideChem. (2025). CAS 1803725-29-2 Entry.[7]

Sources

- 1. 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene | C7H2Cl2F3NO2 | CID 23339946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN108484353B - Synthetic method of 2, 4-dichloro-5-fluoro (trichloromethyl) benzene - Google Patents [patents.google.com]

- 3. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]

- 7. 页面加载中... [china.guidechem.com]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Dichloro-fluorobenzenes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Aryl Scaffolds

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Dichloro-fluorobenzenes represent a particularly valuable class of building blocks, offering multiple reaction sites for the sequential and regioselective introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions.[3] This capability to construct complex, fluorinated biaryl, N-aryl, and alkynyl-aryl structures from readily available starting materials is of paramount importance in the synthesis of novel pharmaceutical candidates and advanced materials.[1][4]

This comprehensive guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of dichloro-fluorobenzenes, focusing on the practical application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will delve into the mechanistic principles that govern these transformations, with a particular emphasis on the factors that control regioselectivity. Detailed, field-proven protocols are provided to empower researchers to confidently and effectively utilize these powerful synthetic tools.

The Catalytic Engine: A Mechanistic Overview of Palladium-Catalyzed Cross-Coupling

At the heart of these transformations lies a catalytic cycle driven by a palladium complex.[5][6] This cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloro-fluorobenzene, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is influenced by the electron density of the C-Cl bond and the nature of the palladium ligand.[7]

-

Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[8]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst to re-enter the cycle.[5][6]

Navigating Regioselectivity: The Key to Controlled Functionalization

With two chlorine atoms present, the selective functionalization of a single C-Cl bond is a primary challenge. The outcome of the reaction is governed by a combination of electronic and steric factors, and can often be controlled by the judicious choice of catalyst and ligands.[9][10][11]

-

Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent C-Cl bonds. Generally, C-Cl bonds at positions that are more electron-deficient are more susceptible to oxidative addition.[3]

-

Steric Hindrance: Bulky substituents on the dichloro-fluorobenzene or the use of sterically demanding phosphine ligands on the palladium catalyst can direct the reaction to the less sterically hindered C-Cl bond.[12]

-

Catalyst and Ligand Control: Modern phosphine ligands and N-heterocyclic carbenes (NHCs) offer remarkable control over regioselectivity.[9][12] Bulky, electron-rich ligands can enhance the reactivity of the palladium catalyst and influence which C-Cl bond it preferentially activates.[7][12]

Application Protocols

The following protocols provide detailed, step-by-step methodologies for the three major classes of palladium-catalyzed cross-coupling reactions applied to dichloro-fluorobenzenes.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[13][14]

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol: Regioselective Mono-arylation of 1,4-Dichloro-2-fluorobenzene

This protocol is designed to favor mono-arylation at the C4 position, which is generally more reactive due to electronic effects and reduced steric hindrance compared to the C1 position.[3]

| Reagent/Parameter | Recommendation | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and reliable Pd(II) and Pd(0) sources.[12] |

| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | These ligands promote the oxidative addition of aryl chlorides and can influence regioselectivity.[12] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is crucial for activating the boronic acid.[13] |

| Solvent | Toluene/H₂O, Dioxane/H₂O (e.g., 10:1) | Biphasic solvent systems are often effective for Suzuki couplings. |

| Temperature | 80-110 °C | Sufficient thermal energy is typically required for the coupling of aryl chlorides. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst. |

Step-by-Step Procedure:

-

To an oven-dried Schlenk flask, add 1,4-dichloro-2-fluorobenzene (1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add degassed toluene (8 mL) and degassed water (0.8 mL) via syringe.

-

In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in degassed toluene (2 mL).

-

Add the catalyst solution to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl compounds from aryl halides and amines.[5][6][15]

Figure 3: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Protocol: Mono-amination of 2,4-Dichlorofluorobenzene

This protocol aims for the selective amination at the C4 position, which is often more reactive in Buchwald-Hartwig couplings of similar substrates.[16]

| Reagent/Parameter | Recommendation | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Standard precursors for generating the active Pd(0) catalyst.[6] |

| Ligand | BrettPhos, RuPhos, or similar bulky biaryl phosphine ligands | These ligands are highly effective for the amination of aryl chlorides.[16] |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is typically required to deprotonate the amine.[6] |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are preferred. |

| Temperature | 80-110 °C | Elevated temperatures are generally necessary for the amination of aryl chlorides. |

| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst from deactivation. |

Step-by-Step Procedure:

-

In a glovebox, charge an oven-dried vial with NaOtBu (1.4 mmol).

-

Add 2,4-dichlorofluorobenzene (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and BrettPhos (0.03 mmol, 3 mol%).

-

Add anhydrous, degassed toluene (5 mL).

-

Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solution and purify by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted aromatics.[17][18][19]

Figure 4: Experimental workflow for a typical Sonogashira coupling reaction.

Protocol: Site-Selective Sonogashira Coupling of 1,3-Dichloro-5-fluorobenzene

This protocol is designed for the mono-alkynylation of 1,3-dichloro-5-fluorobenzene. The two chlorine atoms are equivalent, so regioselectivity is not a concern for the first coupling.

| Reagent/Parameter | Recommendation | Rationale |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Commonly used and effective catalysts for Sonogashira reactions.[18] |

| Copper Co-catalyst | CuI | Facilitates the transmetalation step.[17] |

| Base | Et₃N, i-Pr₂NH | Acts as both a base and a solvent in some cases. |

| Solvent | THF, DMF | Polar aprotic solvents are typically used. |

| Temperature | Room temperature to 60 °C | Sonogashira couplings can often be performed under mild conditions.[18] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative homocoupling of the alkyne (Glaser coupling). |

Step-by-Step Procedure:

-

To a Schlenk flask, add 1,3-dichloro-5-fluorobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed THF (10 mL) and Et₃N (3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) via syringe.

-

Stir the reaction at room temperature for 12-24 hours, or with gentle heating (e.g., 50 °C) if the reaction is sluggish.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and dissolve the residue in ethyl acetate.

-

Wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography.

Conclusion: A Versatile Toolkit for Modern Synthesis

The palladium-catalyzed cross-coupling of dichloro-fluorobenzenes provides a powerful and versatile platform for the synthesis of a wide array of complex, fluorinated molecules. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, ligands, and reaction conditions, researchers can achieve high levels of regioselectivity and efficiency. The protocols outlined in this guide serve as a robust starting point for the exploration of these transformative reactions, enabling the development of novel compounds for pharmaceutical and materials science applications.

References

- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.

- Optimization of Buchwald-Hartwig amination conditions - Benchchem. [URL: https://www.benchchem.

- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/28%3A_Transition_Metal-Catalyzed_Coupling_Reactions/28.

- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [URL: https://www.wuxiapptec.com/insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]

- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2673238/]

- Sonogashira Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]

- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c02117]

- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/264303487_Suzuki-Miyaura_Coupling_Reactions_of_Fluorohalobenzenes]

- Continuous-Flow Processes for the Production of Floxacin Intermediates: Efficient C–C Bond Formation through a Rapid and Strong Activation of Carboxylic Acids - Thieme E-Books & E-Journals. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0040-1722215]

- Palladium Catalysts for Cross-Coupling Reaction - MDPI. [URL: https://www.mdpi.com/2073-4344/5/1/2]

- Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA - TCI Chemicals. [URL: https://www.tcichemicals.

- Synthesis of Drug-Like Molecules Simplified Using New Cross-Coupling Method. [URL: https://www.drugdiscoverytrends.com/synthesis-of-drug-like-molecules-simplified-using-new-cross-coupling-method/]

- One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202008101]

- Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions - University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1025&context=major-papers]

- Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20121179/]

- Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. [URL: https://www.researchgate.

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454313/]

- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. [URL: https://www.fishersci.com/us/en/technical-support/applications-and-techniques/chemistry-reagents-and-solvents-resource-center/organic-synthesis-and-reagents/suzuki-miyaura-cross-coupling-reaction.html]

- Sonogashira Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Cross-Coupling_and_C-H_Functionalization_(McNulty)/01%3A_Chapters/1.03%3A_Sonogashira_Coupling]

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00806k]

- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr068366o]

- Flow Chemistry: Sonogashira Coupling. [URL: https://www.thalesnano.com/applications/flow-chemistry/sonogashira-coupling]

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [URL: https://www.youtube.

- Aniline synthesis by amination (arylation) - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-N/anilines.shtm]

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/product/fine-chemicals/topics/topics-002.html]

- synthesis of terminal 1,3-diynes via sonogashira coupling of - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0261]

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Cross-Coupling_and_C-H_Functionalization_(McNulty)/01%3A_Chapters/1.01%3A_Suzuki-Miyaura_Coupling]

- Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3181057/]

- Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel - MDPI. [URL: https://www.mdpi.com/1420-3049/25/20/4741]

- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate - Chemical Review and Letters. [URL: https://chemrevlett.com/article_197775.html]

- Direct arylations of 1‐chloro‐2,4‐difluorobenzene. - ResearchGate. [URL: https://www.researchgate.net/figure/Direct-arylations-of-1-chloro-24-difluorobenzene_fig3_334544773]

- Biaryl synthesis by C-C coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-C/biaryls.shtm]

- Pd(II) catalyzed regioselective ortho arylation of 2-arylpyridines, 1-phenyl-1H-pyrazoles, and N-pyridinylcarbazoles with diaryliodonium salts | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Pd(II)-catalyzed-regioselective-ortho-arylation-of-Raju-Reddy/4060b86a8a3a9b1c7c9c0b1e3e6e1d5e6e8e8e8e]

- Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts. [URL: https://www.organic-chemistry.org/abstracts/lit4/129.shtm]

- MIT Open Access Articles Twofold C−H Functionalization: Palladium- Catalyzed Ortho Arylation of Anilides. [URL: https://dspace.mit.edu/bitstream/handle/1721.1/64687/11693_2008_Article_8153.pdf]

Sources

- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate [repository.cam.ac.uk]

- 4. real.mtak.hu [real.mtak.hu]

- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scite.ai [scite.ai]

- 12. researchgate.net [researchgate.net]

- 13. Lab Reporter [fishersci.se]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. rsc.org [rsc.org]

Reagents for selective fluorination of 2,3-dichloro-5-fluorophenol

An Application Guide for the Selective Electrophilic Fluorination of 2,3-Dichloro-5-fluorophenol

Authored by: A Senior Application Scientist

Abstract

The site-selective introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science, often imparting unique and beneficial properties to the parent molecule.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective fluorination of 2,3-dichloro-5-fluorophenol, a highly electron-deficient and sterically hindered substrate. We delve into the rationale for reagent selection, present detailed experimental protocols for leading electrophilic fluorinating agents, and offer insights into reaction optimization and safety. This guide emphasizes the causality behind experimental choices to ensure both success and safety in the laboratory.

Introduction: The Challenge of Fluorinating Electron-Deficient Phenols

2,3-Dichloro-5-fluorophenol presents a significant synthetic challenge. The aromatic ring is heavily substituted with three electron-withdrawing halogen atoms, which deactivate the ring towards electrophilic aromatic substitution. The primary activating group is the hydroxyl moiety, which directs electrophiles to the ortho and para positions.

Given the existing substitution pattern:

-

C4-position: ortho to the hydroxyl group.

-

C6-position: ortho to the hydroxyl group and adjacent to a chlorine atom.

The C4 position is the most electronically favored site for electrophilic attack. However, the overall deactivation of the ring necessitates the use of powerful fluorinating agents under carefully optimized conditions to achieve satisfactory conversion.

Reagent Selection Rationale: Electrophilic Fluorination

For the introduction of a fluorine atom onto an aromatic ring lacking a suitable leaving group, electrophilic fluorination is the method of choice.[2] Nucleophilic fluorination is not a viable pathway for this transformation. The most robust and widely used electrophilic fluorinating agents are N-F reagents, which are crystalline solids that are significantly safer and easier to handle than elemental fluorine gas.[1][3]

For a deactivated substrate such as 2,3-dichloro-5-fluorophenol, two reagents stand out:

-

Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a highly reactive and versatile electrophilic fluorinating agent.[4][5] Its high reactivity makes it suitable for functionalizing electron-poor substrates.[5] It is a bench-stable solid, simplifying handling.[6]

-

N-Fluorobenzenesulfonimide (NFSI): This is another stable, crystalline N-F reagent.[7][8] It is generally considered a milder fluorinating agent than Selectfluor® and can offer better selectivity for monofluorination in some cases.[5] Its lower oxidizing potential can be advantageous when dealing with sensitive functional groups.[4]

Table 1: Comparison of Key Electrophilic Fluorinating Reagents

| Feature | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |

| Reactivity | High | Moderate |

| Form | Crystalline Solid | Crystalline Solid |

| Handling | Easy to handle, non-volatile solid.[5] | Stable and easy to handle crystalline powder.[5] |

| Oxidizing Potential | Strong Oxidant[6] | Milder, primarily a fluorine donor.[4] |

| Typical Solvents | Acetonitrile, Water[4][5] | Acetonitrile, Dichloromethane, Toluene |

| Primary Use Case | Fluorination of a wide range of substrates, including deactivated systems. | Selective fluorination, particularly for sensitive substrates. |

For the target transformation, Selectfluor® is the recommended starting point due to the significant deactivation of the phenol ring. NFSI serves as a valuable alternative, particularly if over-fluorination or side reactions become an issue.

Proposed Reaction Mechanism

The electrophilic fluorination of phenols with N-F reagents like Selectfluor® is believed to proceed via an electrophilic aromatic substitution (SₑAr) pathway. The precise mechanism has been a subject of study, with evidence supporting both a direct Sₙ2-type attack on the fluorine atom and a Single-Electron Transfer (SET) pathway.[6][9] The SET mechanism is often favored for electron-rich aromatic substrates.[9]

The general steps involve the formation of a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity.

Caption: Generalized SₑAr mechanism for phenol fluorination.

Detailed Experimental Protocols

Safety First: Both Selectfluor® and NFSI are oxidizing agents and irritants.[3][10] All manipulations must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Protocol 1: Fluorination using Selectfluor®

This protocol is designed as a starting point for the fluorination of 2,3-dichloro-5-fluorophenol.

Materials and Reagents:

-

2,3-Dichloro-5-fluorophenol (1.0 eq.)

-

Selectfluor® (1.1 - 1.5 eq.)

-

Acetonitrile (MeCN), anhydrous

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Workflow Diagram:

Caption: Standard experimental workflow for electrophilic fluorination.

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloro-5-fluorophenol (e.g., 1.0 mmol, 181.0 mg).

-

Add anhydrous acetonitrile (5-10 mL) and stir until the phenol is completely dissolved.

-

In a single portion, add Selectfluor® (1.2 eq., 1.2 mmol, 425.0 mg).

-

Stir the reaction mixture at room temperature (20-25°C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 1-2 hours.

-

If the reaction is sluggish, gently warm the mixture to 40-50°C.

-

Upon completion (disappearance of starting material by TLC), cool the mixture to room temperature and quench by adding deionized water (10 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (a hexane/ethyl acetate gradient is a typical eluent system) to afford the desired 2,3-dichloro-4,5-difluorophenol.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Protocol 2: Fluorination using NFSI (Alternative Method)

This protocol is an alternative for cases where Selectfluor® proves too reactive or unselective.

Procedure:

-

Follow steps 1 and 2 from Protocol 1.

-

Add N-Fluorobenzenesulfonimide (NFSI) (1.2 eq., 1.2 mmol, 378.4 mg) to the solution of the phenol.

-

Stir the reaction at a slightly elevated temperature, for example, 50-60°C, as NFSI is generally less reactive than Selectfluor®.

-

Monitor the reaction by TLC. Reaction times may be longer compared to Selectfluor®.

-

Follow the work-up and purification steps (6-11) as described in Protocol 1.

Troubleshooting and Optimization

-

Low or No Reaction: The deactivating nature of the substrate is the primary cause.

-

Increase Temperature: Gradually increase the reaction temperature in 10°C increments (e.g., up to 80°C in MeCN).

-

Increase Reagent Stoichiometry: Increase the amount of Selectfluor® or NFSI to 1.5-2.0 equivalents.

-

Solvent Choice: While acetonitrile is standard, other polar solvents or even protic media (e.g., MeCN/water mixtures) can sometimes accelerate fluorination with Selectfluor®.[4]

-

-

Formation of Multiple Isomers: Poor regioselectivity can be a challenge.

-

Lower Temperature: Running the reaction at 0°C or room temperature may enhance selectivity at the cost of reaction time.

-

Change Reagent: NFSI is often more selective than Selectfluor®.[5] Trying the alternative protocol is a key optimization step.

-

-

Byproduct Formation/Dearomatization: Overly harsh conditions or the strong oxidizing power of Selectfluor® can lead to decomposition or the formation of cyclohexadienone byproducts.[11]

-

Use NFSI: As a milder reagent, NFSI is less likely to cause oxidative side reactions.

-

Reduce Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

-

References

- BenchChem. (2025).

- ACS GCI Pharmaceutical Roundtable.

- BenchChem. (2025).

- MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.

- Wikipedia. Selectfluor.

- Organic Reactions.

- Umemoto, T. (2021).

- BenchChem. (2025). A Comparative Guide to Electrophilic Fluorinating Reagents: Selectfluor® vs. The Field.

- Geng, C., et al. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances.

- Bakherad, M., et al. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)

- Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry.

Sources

- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Selectfluor - Wikipedia [en.wikipedia.org]

- 7. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 9. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Fluorination - Wordpress [reagents.acsgcipr.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Deployment of Polyhalogenated Anisoles in Modern Drug Discovery: Application Notes and Protocols

Introduction: Beyond Simple Scaffolds - The Emergence of Polyhalogenated Anisoles

In the intricate landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents demands a sophisticated and versatile chemical toolbox. Aromatic rings are a cornerstone of drug design, with approximately 45% of small molecule drugs featuring a benzene ring. However, the unadorned phenyl group often presents challenges related to metabolic instability and suboptimal physicochemical properties. The strategic incorporation of halogen atoms has become a routine and powerful tactic to modulate these characteristics, enhancing everything from lipophilicity to target binding affinity. Within this context, polyhalogenated anisoles—aromatic ethers bearing multiple halogen substituents—have emerged as a class of building blocks with exceptional utility and untapped potential in drug discovery.

This technical guide provides an in-depth exploration of the applications of polyhalogenated anisoles, moving beyond a mere recitation of facts to offer field-proven insights into their strategic deployment. We will delve into the causality behind their advantageous physicochemical properties, provide detailed, validated protocols for their synthesis and modification, and illustrate their potential as versatile fragments in fragment-based drug discovery (FBDD).

The Anisole Advantage: How Halogenation and the Methoxy Group Create a Privileged Scaffold

The utility of a polyhalogenated anisole scaffold is not merely the sum of its parts. It is the synergistic interplay between the halogen substituents and the methoxy (-OCH₃) group that confers a unique and highly valuable set of properties for drug design.

Physicochemical Property Modulation:

The number, type (F, Cl, Br, I), and position of halogen atoms on the anisole ring provide a fine-tunable mechanism to modulate key drug-like properties.

-

Lipophilicity (LogP/LogD): Halogenation generally increases lipophilicity, which can enhance membrane permeability and improve binding to hydrophobic pockets in target proteins. The ability to introduce multiple halogens allows for a graded and predictable control over the final LogP value.

-

Metabolic Stability: The introduction of halogens at sites susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block these pathways, thereby increasing the metabolic stability and half-life of a drug candidate. The anisole moiety itself can undergo O-demethylation or aromatic hydroxylation. Halogenation can sterically hinder or electronically deactivate the ring, slowing these metabolic processes.

-

pKa Modulation: Halogens, being electronegative, can significantly influence the pKa of nearby functional groups through inductive effects. This is a critical tool for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, absorption, and target engagement.

-

Conformational Control: The methoxy group in anisole is not a simple, static substituent. Its orientation relative to the aromatic ring can be influenced by the presence of ortho-substituents, including halogens. This conformational preference can be exploited to pre-organize a molecule for optimal binding to its biological target.

Table 1: Physicochemical Properties of Representative Polyhalogenated Anisoles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Anisole | C₇H₈O | 108.14 | 154 | -37 | 0.995 |

| 4-Chloroanisole | C₇H₇ClO | 142.58 | 195-196 | -1 | 1.164 |

| 2,4-Dichloroanisole | C₇H₆Cl₂O | 177.03 | 125 (10 mmHg) | 24-27 | 1.26 |

| 2,3,4-Trichloroanisole | C₇H₅Cl₃O | 211.47 | 258-260 | 69-71 | N/A |

Synthetic Versatility: A Hub for Molecular Diversification

Polyhalogenated anisoles are exceptionally valuable starting materials for building molecular complexity. The differential reactivity of various halogen atoms (I > Br > Cl) and the influence of the methoxy group's electronic effects allow for site-selective functionalization through a variety of cross-coupling reactions. This enables the rapid generation of diverse compound libraries from a single, common core.

Application Protocol I: Synthesis of a Core Polyhalogenated Anisole Scaffold

This protocol details the synthesis of 2,4-dichloroanisole from the readily available 2,4-dichlorophenol. This Williamson ether synthesis is a robust and scalable method for preparing the core scaffold.

Protocol 1: Synthesis of 2,4-Dichloroanisole

Objective: To synthesize 2,4-dichloro-1-methoxybenzene from 2,4-dichlorophenol.

Materials:

-

2,4-Dichlorophenol

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichlorophenol (10.0 g, 61.3 mmol) in 100 mL of anhydrous acetone.

-

Base Addition: Add powdered sodium hydroxide (2.70 g, 67.5 mmol, 1.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the sodium phenoxide salt should be observed.

-

Methylation: Slowly add dimethyl sulfate (6.4 mL, 67.5 mmol, 1.1 equivalents) to the stirring suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood using appropriate personal protective equipment.

-

Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting phenol is indicative of reaction completion.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.

-

To the resulting residue, add 100 mL of dichloromethane (DCM) and 100 mL of water.

-

Transfer the mixture to a separatory funnel and shake. Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 2,4-dichloroanisole can be purified by vacuum distillation or flash column chromatography on silica gel if necessary, although it is often obtained in sufficient purity after work-up.

Characterization:

-

¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the methoxy group (singlet, ~3.9 ppm) and the three aromatic protons (doublets and a doublet of doublets in the range of ~6.8-7.4 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): Expect signals for the methoxy carbon (~56 ppm) and the six aromatic carbons, including two C-Cl carbons.

-

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).

Application Protocol II: Palladium-Catalyzed Cross-Coupling Reactions

The true power of polyhalogenated anisoles lies in their utility as substrates for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-nitrogen bonds. These reactions are foundational in modern drug synthesis.

Workflow: Diversification via Cross-Coupling

Troubleshooting & Optimization

Handling moisture sensitivity of fluoromethoxy benzene intermediates

[1]

Subject: Stabilization, Synthesis, and Troubleshooting of Monofluoromethoxy (

Core Directive & Safety Alert

CRITICAL SAFETY WARNING:

The decomposition of fluoromethoxy benzenes releases Hydrogen Fluoride (HF) and Formaldehyde . Unlike trifluoromethoxy (

-

Glassware Etching: If your NMR tubes or reaction flasks show etching, your compound is decomposing and releasing HF.[1]

-

Toxicity: Handle all waste as HF-contaminated.

The Science of Instability (Mechanism)

To troubleshoot effectively, you must understand the failure mode. The

Hydrolysis Pathway

Water alone is often slow to react, but trace acid (present in un-neutralized silica gel or "anhydrous" solvents) catalyzes the rapid destruction of the molecule.

Figure 1: Acid-catalyzed hydrolysis pathway of fluoromethoxy benzenes.[1] Note that the release of HF can become autocatalytic if not scavenged.

Experimental Protocols & Best Practices

A. Synthesis: The "Safe" Route

Avoid direct fluorination of phenols with

Recommended Protocol (Fluoromethyl Tosylate Method):

-

Reagents: Phenol (1.0 eq),

(2.0 eq), Fluoromethyl tosylate (1.2 eq).[2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Solvent: Anhydrous DMF or Acetonitrile (Water content

). -

Conditions:

under Argon. -

Key Modification: Add 18-crown-6 (0.1 eq) to accelerate the reaction and minimize thermal exposure time.

B. Purification: The "Neutralization" Rule

Standard silica gel is slightly acidic (

| Purification Method | Suitability | Notes |

| Standard Silica | 🔴 High Risk | Causes hydrolysis/streaking.[1] |

| Neutralized Silica | 🟢 Recommended | Silica pre-treated with |

| Basic Alumina | 🟡 Alternative | Good stability, but lower resolution than silica.[1] |

| Distillation | 🟠 Caution | Only for simple volatile intermediates.[1] HF evolution risk at high |

Protocol: Preparing Deactivated Silica Columns

-

Pack the column with silica gel using a slurry of Hexanes (or Pentane).

-

Flush the column with 3 column volumes (CV) of Hexanes containing 2% Triethylamine (

) . -

Flush with 2 CV of pure Hexanes to remove excess amine.[1]

-

Elute with your solvent system (e.g., EtOAc/Hexanes).[1][5] Note: The silica remains neutral during the run.

Troubleshooting Guide (FAQ)

Q1: My product spot looked clean on TLC, but after the column, I recovered mostly the starting phenol. What happened?

Diagnosis: Acidic hydrolysis on the stationary phase.[1] The Fix: You likely used untreated silica gel.[1] The acidic surface protons catalyzed the ejection of fluoride (see Figure 1).

-

Immediate Action: Switch to Basic Alumina or

-buffered silica (as described in Section 3B).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Verification: Run a 2D-TLC. Spot the crude, elute in one direction, wait 10 minutes, then elute 90 degrees. If the spot decomposes into a lower

spot (phenol), the stationary phase is destroying it.

Q2: The NMR spectrum shows a clean product, but new peaks appear after storing the sample in overnight.

Diagnosis: Chloroform acidity.

-

Solvent Switch: Use

(Benzene-d6) orngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Scavenging: If you must use

, filter it through a small plug of basic alumina immediately before use.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Q3: I see etching on my round-bottom flask after the reaction.

Diagnosis: HF generation. The Fix: Your reaction has stalled or decomposed significantly.

-

Safety: Do not use standard glass syringes for workup if etching is visible; HF can seize glass plungers.[1] Use plastic (PP/PE) syringes.

-

Scavenger: Add excess solid

orngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Q4: Can I make the fluoromethyl ether via Chloromethyl ether ( ) exchange?

Answer: Yes, but it is moisture-critical.[1]

The reaction

-

Tip: Use "anhydrous"

(silver fluoride) stored in a glovebox. Commercial

Decision Workflow: Purification Strategy

Use this logic flow to determine the safest purification method for your specific intermediate.

Figure 2: Decision tree for purifying moisture-sensitive fluoromethoxy intermediates.

References

-

PubChem. (n.d.).[1] (Fluoromethoxy)benzene | C7H7FO.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Zhang, W., et al. (2014).[1] HPLC-free in situ 18F-fluoromethylation on bioactive molecules. Royal Society of Chemistry (RSC) Advances. Retrieved from [Link]

-

University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography: Deactivating Silica Gel. Department of Chemistry. Retrieved from [Link]

-

Zafrani, Y., et al. (2017).[1] Difluoromethyl vs Fluoromethyl group: Hydrogen bonding and stability. (Contextual grounding on fluoro-ether stability). Journal of Medicinal Chemistry.

Technical Support Center: Minimizing Defluorination in Aromatic Synthesis

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Strategies to Retain Fluorine Motifs During Transition Metal Catalysis and Metallation

Executive Summary & Mechanistic Insight[1][2]

The Core Problem:

Fluorine is a "privileged" atom in medicinal chemistry, modulating lipophilicity and metabolic stability. However, the C-F bond, while thermodynamically strong (

Why Defluorination Happens (The "Why"): In transition metal catalysis (Suzuki, Buchwald-Hartwig), defluorination typically occurs via two distinct undesired pathways:

-

Hydrodefluorination (HDF): The catalyst inserts into the C-F bond (oxidative addition), followed by hydride displacement and reductive elimination. The hydride source is often the solvent (alcohols), the base (alkoxides via

-hydride elimination), or trace water [1]. -

Nucleophilic Aromatic Substitution (S

Ar): If the fluorine is ortho or para to an electron-withdrawing group (or Nitrogen in pyridines), the base or nucleophile can directly displace it.

The Solution Philosophy: To retain the fluorine, we must create a steric and electronic environment that makes the C-F bond "invisible" to the metal center and the nucleophile.

Decision Matrix: Troubleshooting Defluorination

Use this logic flow to identify the root cause of your defluorination side-products.

Figure 1: Diagnostic logic flow for identifying and mitigating specific defluorination pathways.

Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

This is the most common failure point. Standard conditions often lead to 5–15% defluorinated byproduct, which is difficult to separate.

The "Steric Shield" Protocol

Objective: Force the Palladium to react only with the C-Br/C-Cl bond and ignore the C-F bond.

Mechanism:

Small ligands (like PPh

Optimized Protocol: Suzuki-Miyaura Coupling of Fluorinated Aryl Bromides

| Parameter | Recommendation | Rationale |

| Catalyst Source | Pd(OAc) | Pre-catalysts like Pd(amphos)Cl |

| Ligand | XPhos or SPhos | These provide the necessary steric bulk. RuPhos is preferred for aminations. |

| Base | K | Avoids alkoxides (NaOtBu, NaOEt) which can act as hydride donors via |

| Solvent | Toluene or 1,4-Dioxane | Strictly aprotic. Alcohols (MeOH, EtOH, iPrOH) are hydrogen sources for HDF and must be avoided. |

| Water | Minimal / Controlled | While Suzuki requires some water for boronate activation, excess water can promote HDF. Use a 10:1 Organic:Water ratio. |

Step-by-Step Workflow:

-

Charge Vessel: Add Aryl Bromide (1.0 equiv), Boronic Acid/Ester (1.2 equiv), K

PO -

Purge: Cycle vacuum/Argon 3 times. Oxygen promotes ligand oxidation, which leads to less active catalyst and slower rates (allowing side reactions to compete).

-

Catalyst Addition: Add Pd(OAc)

(2 mol%) and Solvent (Toluene, sparged). -

Activation: Add degassed water (0.5 mL per 10 mL solvent) last.

-

Heat: Stir at 80–100°C.

-

Checkpoint: Monitor by HPLC/UPLC. If HDF > 5%, lower temperature to 60°C and extend time.

-

Module 2: Metal-Halogen Exchange (Lithiation)

The Issue: When using

The "Cryogenic & Base Switch" Protocol

Mechanism:

Lithium-Halogen exchange is fast, but the elimination of LiF is temperature-dependent. Furthermore,

Troubleshooting Guide:

-

Temperature Control:

-

Standard: -78°C is mandatory.

-

Advanced: If benzyne forms at -78°C, use internal quenching (mix the electrophile with the substrate before adding the base, if compatible) or use a flow reactor to control residence time (< 1 second).

-

-

Reagent Switch (The "Turbo" Grignard):

-

Instead of

-BuLi, use -

Why: It performs Br/Mg exchange efficiently but the resulting Magnesium species is much less prone to

-fluoride elimination than the Lithium species [3].

-

Protocol for Labile Substrates:

-

Dissolve substrate in anhydrous THF under Argon.

-

Cool to -40°C (Turbo Grignard is active at higher temps than BuLi).

-

Add

PrMgCl·LiCl (1.1 equiv) dropwise. -

Stir for 1 hour. (Monitor exchange by quenching an aliquot with D

O). -

Add Electrophile.

Frequently Asked Questions (FAQs)

Q1: I see a peak with M-19 (loss of F) and M+1 (gain of H). Is this from my solvent? A: Yes. This is Hydrodefluorination (HDF).[1][2] If you are using isopropanol or ethanol, the Pd-catalyst is oxidizing the alcohol to a ketone/aldehyde, generating a Pd-Hydride species which then reduces your ring. Switch to Toluene or THF immediately. If you must use a protic solvent, use water (with a surfactant) rather than an alcohol.

Q2: I am trying to couple an amine to a 2-fluoropyridine derivative, but I'm losing the fluorine. Why?

A: The 2-position of pyridine is highly activated for S

-

Fix: Use a weaker base (Cs

CO -

Fix: Use a highly active catalyst (Pd-RuPhos G4) to make the catalytic coupling rate (

) much faster than the background substitution rate (

Q3: Why do you recommend Boronic Esters over Acids? A: Boronic acids can release water (trimerization) and are prone to protodeboronation. Pinacol esters are anhydrous and release the active species more slowly, maintaining a low concentration of active nucleophile, which can reduce side reactions [4].

Q4: Can I use Nickel (Ni) catalysts? A: Proceed with extreme caution. Ni(0) has a much higher affinity for C-F activation than Pd(0). Unless you intend to activate the C-F bond, Nickel is generally contraindicated for retaining fluorine on the ring. Stick to Palladium or Copper.[3]

Visualizing the HDF Pathway

The diagram below illustrates the "Danger Zone" where HDF occurs and how to block it.

Figure 2: The Hydrodefluorination (HDF) parasitic cycle. Note that Hydride sources divert the intermediate before transmetallation can occur.

References

-

Weizmann Institute of Science. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation." Ex Libris Group. 4

-

National Institutes of Health (NIH). "Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling." PubMed Central. 5

-

BenchChem. "Minimizing dehalogenated byproducts in Suzuki coupling reactions." Technical Support Center. 6

-

Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Resources. 7[8][9]

-

WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights. 10[3][8][9][11]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photocatalytic hydrodefluorination: facile access to partially fluorinated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]

- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 5. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00951G [pubs.rsc.org]

Solubility of 1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene in organic solvents

This technical guide addresses the solubility, solvent compatibility, and handling of 1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene . This compound is a highly lipophilic, polyhalogenated aromatic ether, commonly utilized as an intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides and pharmaceutical kinase inhibitors.

Part 1: Executive Solubility Profile

Compound Characteristics:

-

Chemical Nature: Halogenated Aromatic Ether (Lipophilic)

-

Key Functional Group: Monofluoromethoxy (–OCH₂F)

-

Estimated LogP: ~3.8 – 4.5 (High Lipophilicity)

-

Physical State: Likely a low-melting solid or viscous oil at room temperature (based on structural analogs like 1-fluoro-3-(fluoromethoxy)benzene).

Solubility Compatibility Table

Data derived from structural analog analysis (e.g., Fluoromethoxybenzene, 2,4-Dichlorofluorobenzene).

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Preferred solvent for extraction and transport. |

| Chlorinated | Chloroform | Excellent (>100 mg/mL) | Good for NMR analysis; avoid if acid traces are present. |

| Aromatic | Toluene / Xylene | Excellent (>80 mg/mL) | Ideal for high-temperature reactions; prevents "oiling out." |

| Polar Aprotic | THF / Ethyl Acetate | Good (50–80 mg/mL) | Good for general reactions. THF must be peroxide-free. |

| Polar Aprotic | Acetonitrile / Acetone | Good (40–60 mg/mL) | Suitable for LC-MS preparation. |

| Alcohols | Methanol / Ethanol | Moderate (10–30 mg/mL) | CAUTION: Potential stability risk in acidic conditions (see Stability Section). |

| Alkanes | Hexane / Heptane | Low to Moderate | Used as an anti-solvent for recrystallization. |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Forms emulsions easily; requires brine for separation. |

Part 2: Critical Stability & Handling (The –OCH₂F Factor)

WARNING: Structural Sensitivity Unlike the robust trifluoromethoxy group (–OCF₃), the monofluoromethoxy group (–OCH₂F) is chemically distinct. It behaves as a hemiacetal derivative .

-

Hydrolytic Instability: In the presence of strong acids and water/alcohols, the –OCH₂F group can hydrolyze, releasing formaldehyde (CH₂O) and hydrofluoric acid (HF).

-

Nucleophilic Attack: The methylene carbon in –OCH₂F is electrophilic. Avoid prolonged heating with strong nucleophiles in protic solvents.

Protocol: Always buffer aqueous extraction layers (e.g., use saturated NaHCO₃) to prevent acid-catalyzed hydrolysis during workup.

Part 3: Troubleshooting & FAQs

Issue 1: "The compound oils out instead of crystallizing."

Diagnosis: The compound likely has a low melting point and high lipophilicity, causing it to separate as a liquid phase before the crystal lattice forms. Solution:

-

Solvent Switch: Do not use pure Ethanol or Methanol. Use a mixture of Heptane (Anti-solvent) and Toluene (Solvent) .

-

Seeding: Cool the solution to -20°C. If oil forms, scratch the glass surface or add a seed crystal of a similar chlorinated benzene if available.

-

Slow Evaporation: Dissolve in minimal DCM and layer Hexane on top. Allow slow diffusion at 4°C.

Issue 2: "Emulsions form during aqueous extraction."

Diagnosis: The high halogen content increases the density close to that of water/brine mixtures, and the lipophilicity stabilizes interfacial tension. Solution:

-

Density Check: If using DCM (d=1.33), the organic layer is on the bottom. If using Toluene (d=0.87), it is on top.

-

Brine Wash: Use saturated brine to increase the density difference.

-

Filtration: Filter the biphasic mixture through a pad of Celite to break physical emulsions caused by particulate matter.

Issue 3: "Degradation observed in Methanol solution."

Diagnosis: Acid-catalyzed solvolysis (transacetalization) of the –OCH₂F group. Solution:

-

Switch to Acetonitrile for analytical standards (HPLC/LC-MS).

-